molecular formula C11H10ClN3OS B2741110 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391862-45-6

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2741110
CAS No.: 391862-45-6
M. Wt: 267.73
InChI Key: URBGBDSONZTQIN-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a 2-chloropropanamide moiety at position 2 (Figure 1). This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of thiadiazole derivatives, which are known for their antibacterial, antifungal, and antitumor activities .

Properties

IUPAC Name

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7(12)9(16)13-11-15-14-10(17-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBGBDSONZTQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using silica gel chromatography . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide, involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H8ClN3OS
  • Molecular Weight : 253.71 g/mol
  • CAS Number : 75341-23-0

The structure of this compound features a thiadiazole ring, which is known for its biological activity. Its unique properties contribute to its efficacy in various applications.

Anticancer Activity

One of the most notable applications of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is its potential as an anticancer agent. Research has demonstrated that this compound inhibits tumor growth and angiogenesis in mouse xenografts. The molecular mechanism involves the inhibition of key signaling pathways that regulate cell proliferation and cycle progression. Specifically, it blocks the phosphorylation of cdc25A, which is crucial for the activation of cyclin E/cdk2 complexes, thereby preventing cell division .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Studies indicate that derivatives of thiadiazoles possess significant antibacterial and antifungal activities. The presence of the chlorine atom and the thiadiazole moiety enhances its interaction with microbial targets, making it effective against various pathogens .

Inhibition of Signal Transduction Pathways

The compound acts as a potent inhibitor of specific signal transduction pathways involved in cancer progression. By targeting these pathways, it may disrupt the communication processes that cancer cells rely on for growth and survival . This characteristic positions it as a potential therapeutic agent in cancer treatment protocols.

Case Study 1: Tumor Growth Inhibition

In a study investigating the effects of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide on tumor models, researchers observed significant reductions in tumor size among treated mice compared to controls. The study highlighted the compound's ability to inhibit angiogenesis, which is critical for tumor growth .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited considerable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Alkyl vs. Aryl Substituents
  • 5-Ethyl-thiadiazole derivative: 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (CAS: 391864-01-0) replaces the phenyl group with an ethyl substituent.
  • 5-Methyl-thiadiazole derivative : 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS: 1365964-29-9) introduces a methyl group, further decreasing steric bulk compared to the phenyl analog. This may enhance solubility but reduce target affinity due to weaker π-π interactions .
Functional Group Additions
  • Sulfonyl-containing derivative: 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide incorporates a sulfonamide linker, increasing molecular weight (MW: ~333.41 g/mol) and polarity. This structural change could improve water solubility but may affect membrane permeability .

Variations in the Amide Chain

Acetamide vs. Propanamide
  • 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 20460-58-6) shortens the alkyl chain from propanamide (C3) to acetamide (C2). This reduces hydrophobicity and may alter metabolic stability. Notably, this acetamide derivative is reported as a potent signal transduction inhibitor, suggesting that chain length critically influences biological activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Calculated pKa LogP (Predicted)
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide C₁₁H₁₀ClN₃OS 267.73 ~1.5 (acidic) 3.2
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide C₇H₁₀ClN₃OS 219.69 ~1.6 2.8
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide C₁₀H₈ClN₃OS 253.71 ~1.4 2.5

Key Observations :

  • The phenyl-substituted propanamide has higher LogP than ethyl analogs, indicating greater lipophilicity, which may enhance cell membrane penetration .

Pharmaceutical Potential

  • Antitumor Activity : The acetamide analog (CAS: 20460-58-6) inhibits tumor growth and angiogenesis by targeting signal transduction pathways, suggesting a mechanism that may extend to propanamide derivatives with optimized substituents .
  • Antimicrobial Activity : Thiadiazole derivatives with sulfonamide groups (e.g., 3-Chloro-N-(4-sulfamoylphenyl)propanamide) show enhanced antibacterial efficacy, likely due to improved target binding via sulfonyl interactions .

Biological Activity

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties based on various research findings.

  • Molecular Formula : C15H10ClN3OS
  • Molecular Weight : 315.78 g/mol
  • CAS Number : Not specifically listed but related compounds are well-documented.

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted that certain derivatives show high activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis, with Minimum Inhibitory Concentrations (MIC) ranging from 0.03 to 4 µg/mL . The structure-activity relationship (SAR) suggests that modifications in the thiadiazole ring can enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Reference
Compound AS. aureus0.03
Compound BE. coli1.5
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamideS. epidermidis0.5

Antifungal Activity

Thiadiazole compounds have also shown promising antifungal activity. Studies have reported that derivatives can inhibit the growth of fungi such as Candida albicans and Candida parapsilosis. The antifungal mechanisms often involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .

Anticancer Activity

The anticancer potential of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were comparable to established chemotherapeutics like 5-Fluorouracil .

Table 2: Cytotoxicity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound CMCF-715
Compound DHepG220
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamideMCF-718

The biological activity of thiadiazoles is often attributed to their ability to interact with specific molecular targets within cells. For example:

  • Antibacterial : Thiadiazoles may inhibit bacterial enzymes essential for cell wall synthesis.
  • Antifungal : They can disrupt ergosterol biosynthesis in fungal cells.
  • Anticancer : These compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways or by inhibiting cell proliferation signals .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • Study on Anticancer Agents : A series of novel thiadiazole-based compounds were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer activity .
  • Antimicrobial Evaluation : Research demonstrated that certain thiadiazole derivatives exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could interfere with DNA replication and repair processes in microbial pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide, and how are reaction conditions optimized?

  • Methodology : A common approach involves refluxing 2-amino-5-phenyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) and a polar aprotic solvent like DMF. Reaction completion is monitored via TLC (mobile phase: hexane/ethyl acetate mixtures). Post-reaction, the product is precipitated using ice-water, filtered, and recrystallized from ethanol or ethanol-DMF mixtures to achieve purity ≥95% .
  • Optimization : Yield improvements (81–91%) are achieved by adjusting stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) and reflux duration (4–10 hours). Base selection (e.g., K₂CO₃ vs. triethylamine) influences reaction efficiency, with K₂CO₃ reducing side reactions in DMF .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key functional groups (e.g., chloroacetamide’s carbonyl at ~170 ppm, aromatic protons at 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (theoretical: 279.75 g/mol) and detects fragmentation patterns (e.g., loss of Cl⁻ or phenyl-thiadiazole moieties) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-Cl stretch) validate the propanamide and chloro substituents .

Q. What preliminary biological activities have been reported for structurally related 1,3,4-thiadiazole derivatives?

  • Fungicidal Activity : Derivatives like N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamides exhibit moderate antifungal properties against Fusarium spp., with IC₅₀ values ranging 25–50 µM. Activity correlates with electron-withdrawing substituents on the phenyl ring .
  • Anticancer Potential : Thiadiazole analogs inhibit cancer cell proliferation (e.g., non-small lung carcinoma, IC₅₀ ~10 µM) via ERK/AKT pathway modulation, validated through Western blotting and flow cytometry .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to kinases (e.g., AKT1) by simulating interactions between the thiadiazole core and hydrophobic enzyme pockets. The chloroacetamide group may form hydrogen bonds with catalytic lysine residues .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, highlighting conformational flexibility of the propanamide side chain .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from cell line heterogeneity (e.g., A549 vs. HCT116) or assay conditions (serum concentration, incubation time). Standardization using the NCI-60 panel and dose-response validation via clonogenic assays improve reproducibility .
  • Statistical Analysis : Multivariate ANOVA identifies confounding variables (e.g., solvent DMSO concentration >0.1% reduces activity by 20%) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The chloro group’s electrophilicity enables nucleophilic displacement (e.g., with amines or thiols). Hammett plots demonstrate electron-withdrawing groups (e.g., -NO₂) on the phenyl ring accelerate substitution rates (ρ = +1.2), while electron-donating groups (e.g., -OCH₃) slow reactivity .
  • Synthetic Applications : Reactivity with piperidine in acetonitrile at 60°C yields secondary amine derivatives (85% yield), characterized by LC-MS and ¹H NMR .

Q. What crystallographic techniques are suitable for determining the compound’s solid-state structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (solvent: DMSO/water) are analyzed using SHELXL for refinement. Key parameters: space group P2₁/c, Z = 4, R-factor <0.05. The thiadiazole ring’s planarity and intermolecular H-bonding (N-H⋯O=C) stabilize the lattice .
  • Powder XRD : Matches simulated patterns from SC-XRD data to confirm phase purity .

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